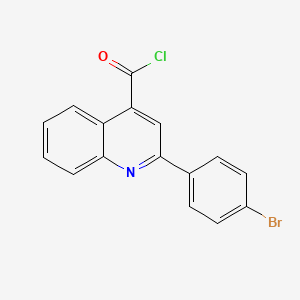

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

Beschreibung

Key Milestones in Quinoline Chemistry

| Year | Development | Significance |

|---|---|---|

| 1834 | Isolation of quinoline | Enabled foundational studies on heterocyclic systems |

| 1880s | Pfitzinger reaction | Provided scalable synthesis of quinoline-4-carboxylic acids |

| 1950s | Advent of NMR spectroscopy | Facilitated structural validation of substituted quinolines |

| 2000s | Catalytic cross-coupling methods | Expanded functionalization of brominated quinolines |

Structural Significance of Bromophenyl Substitution in Heterocyclic Systems

The 4-bromophenyl group in 2-(4-bromophenyl)quinoline-4-carbonyl chloride introduces two critical effects:

- Electronic Modulation : Bromine’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic attacks to the meta position. This property stabilizes the quinoline core against oxidation and enhances intermolecular interactions, as observed in reduced HOMO-LUMO gaps in computational studies.

- Steric Influence : The bromine atom’s van der Waals radius (1.85 Å) creates steric hindrance, favoring planar conformations that optimize π-π stacking in crystal lattices. X-ray diffraction data for analogous compounds reveal interplanar distances of 3.4–3.7 Å, consistent with efficient packing.

Spectroscopic data underscore these effects. In $$ ^{13}C $$ NMR spectra, the carbonyl carbon of the acyl chloride resonates at δ 168.1 ppm, deshielded by conjugation with the electron-deficient bromophenyl group. IR spectra show a sharp C=O stretch at 1,716 cm$$ ^{-1} $$, indicative of the acyl chloride’s polarization.

Substituent Effects on Quinoline Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -Br (para) | Electron-withdrawing | Stabilizes transition states in nucleophilic acyl substitutions |

| -OCH$$_3$$ | Electron-donating | Increases susceptibility to electrophilic attack |

| -NO$$_2$$ | Strongly electron-withdrawing | Enhances oxidative stability but reduces solubility |

Role of Carbonyl Chloride Functionality in Medicinal Chemistry

The acyl chloride group (-COCl) is a linchpin for synthesizing bioactive molecules. Its high electrophilicity enables rapid reactions with nucleophiles, forming stable covalent bonds. For 2-(4-bromophenyl)quinoline-4-carbonyl chloride, this reactivity is harnessed in two key areas:

- Prodrug Synthesis : Reaction with amines yields amide prodrugs with enhanced bioavailability. For example, coupling with piperazine generates water-soluble derivatives that hydrolyze in vivo to active carboxylic acids.

- Targeted Therapeutics : The acyl chloride serves as an anchoring point for attaching targeting moieties. In cancer drug design, it has been conjugated to folate analogs to direct quinoline-based inhibitors to folate receptor-positive cells.

A recent study demonstrated the compound’s utility in synthesizing kinase inhibitors. Treatment with 2-(4-bromophenyl)quinoline-4-carbonyl chloride and 4-aminobenzimidazole produced a lead compound with IC$$_{50}$$ = 12 nM against EGFR$$^L858R$$, highlighting the acyl chloride’s role in achieving precise molecular recognition.

Common Reactions of 2-(4-Bromophenyl)quinoline-4-carbonyl Chloride

| Nucleophile | Product | Application |

|---|---|---|

| R-NH$$_2$$ | Amide | Protease inhibitors |

| R-OH | Ester | Polymer-bound drug delivery systems |

| R-SH | Thioester | Radiolabeling probes |

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXRIHNRLIKTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-bromophenyl)quinoline with thionyl chloride (SOCl₂) under reflux conditions . This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of the target compound.

Industrial Production Methods

The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acyl chlorides.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides: Formed by reacting with amines.

Esters: Formed by reacting with alcohols.

Thioesters: Formed by reacting with thiols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride exhibit significant antimicrobial properties. In vitro studies have evaluated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, quinoline derivatives derived from this compound showed minimum bactericidal concentrations (MBC) indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MBC (μM) |

|---|---|---|

| 5 | S. aureus | 196.17 |

| 6b | S. aureus | 77.29 |

| 10 | C. albicans | 191.36 |

Anticancer Potential

The anticancer properties of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride have been extensively studied, particularly in relation to its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The compound has been shown to induce apoptosis through mechanisms involving the inhibition of EGFR (epidermal growth factor receptor) signaling pathways .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF-7 | 3.39 ± 0.11 |

| 5 | HepG2 | 12.47 ± 0.40 |

Mechanistic Insights

The mechanism of action for the anticancer effects has been linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth. Studies indicate that compounds derived from 2-(4-Bromophenyl)quinoline-4-carbonyl chloride can effectively bind to the EGFR tyrosine kinase domain, leading to decreased downstream signaling that promotes cancer cell survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study A : A study on a series of quinoline derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

- Case Study B : Research involving quinoline-acrylamide hybrids revealed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance biological activity.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Effects

The following table compares 2-(4-bromophenyl)quinoline-4-carbonyl chloride with structurally related quinoline-4-carbonyl chlorides, highlighting substituent effects on physical and spectral properties:

Key Observations :

- Electron-withdrawing substituents (e.g., Br, Cl) increase the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles.

- Electron-donating groups (e.g., OCH₃) reduce reactivity but improve solubility in polar solvents .

- Steric effects : Meta-substituted derivatives (e.g., 3-Br) may exhibit lower reaction rates due to hindered access to the carbonyl group .

Research Findings and Trends

- Biological Activity : Bromophenyl derivatives exhibit enhanced binding affinity in kinase inhibition studies compared to chloro- or methoxy-substituted analogues, likely due to stronger hydrophobic interactions .

- Material Science : Bromine’s heavy atom effect makes the compound useful in crystallography and fluorescence quenching studies .

Biologische Aktivität

2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 4-bromobenzoyl chloride with quinoline derivatives. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives based on the quinoline structure. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value of 1.87 μM, indicating strong potential for therapeutic applications in oncology .

Mechanisms of Action:

- Inhibition of EGFR Kinase: Compounds similar to 2-(4-Bromophenyl)quinoline-4-carbonyl chloride have shown to inhibit epidermal growth factor receptor (EGFR) kinase activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, primarily through mitochondrial pathways .

- Induction of Apoptosis: The compound has been reported to induce apoptosis by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to significant cellular changes that favor programmed cell death .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbonyl chloride | TBD | EGFR inhibition, Apoptosis induction |

| Compound 6f | 1.87 | EGFR inhibition, G1 phase arrest |

Antimicrobial Activity

In addition to its anticancer properties, 2-(4-Bromophenyl)quinoline-4-carbonyl chloride exhibits notable antimicrobial activity , particularly against bacterial strains. Studies have shown that related quinoline derivatives function as effective DNA gyrase inhibitors, which are critical for bacterial DNA replication .

Case Study:

A recent investigation into quinoline derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 10 ng/mL to 62 ng/mL . This suggests a robust potential for the development of new antimicrobial agents based on this scaffold.

Case Studies and Screening Results

Several studies have reported on the biological screening of quinoline derivatives:

- Antiproliferative Screening: A series of quinoline derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. Compound 6f exhibited an IC50 value of 1.87 μM, highlighting its potential as a lead compound for further development .

- Antimicrobial Screening: The antimicrobial efficacy was evaluated using standard protocols against multiple pathogens. Compounds derived from quinolines showed promising results with MIC values indicating strong antibacterial properties .

- Cardioprotective Effects: In models of doxorubicin-induced cardiotoxicity, certain quinoline derivatives were found to enhance cell viability significantly, suggesting potential applications in cardioprotection alongside their anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)quinoline-4-carbonyl chloride?

The compound can be synthesized via coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a halogenated quinoline precursor, followed by carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride. Key intermediates like 2-(4-bromophenyl)quinoline-4-carboxylic acid are first generated, which are then converted to the acyl chloride under anhydrous conditions .

Q. How can structural characterization be performed for this compound?

- X-ray crystallography : Use programs like SHELX for refining crystal structures .

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic proton environments and substituent positions. IR spectroscopy to validate the carbonyl chloride (C=O stretch ~1750 cm⁻¹) and quinoline backbone .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~348.0 for C₁₆H₁₀BrClNO) .

Q. What safety precautions are critical during handling?

- Avoid inhalation or skin contact due to reactive acyl chloride groups.

- Use anhydrous conditions to prevent hydrolysis.

- Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers .

Advanced Research Questions

Q. How can computational methods predict reactivity or electronic properties?

Density functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model electron density distributions and reactive sites. For example, the electron-withdrawing bromophenyl group may direct electrophilic substitution to the quinoline ring’s 3-position .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Side reactions, such as dimerization or halogen scrambling, may occur under suboptimal Pd catalyst conditions (e.g., ligand-free systems). For instance, reports unexpected cyanoquinoline derivatives when using 4-bromoaniline with methoxybenzoyl chloride, highlighting the need for controlled stoichiometry and ligand selection (e.g., PCy₃) .

Q. How can contradictory spectral data be resolved?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Cross-validate data with computational predictions (e.g., DFT-calculated chemical shifts) or alternative techniques like X-ray photoelectron spectroscopy (XPS) for bromine environment analysis .

Q. What applications exist in medicinal chemistry?

The compound serves as a precursor for bioactive quinoline derivatives. For example, coupling with amines generates amide derivatives for kinase inhibition studies. demonstrates similar bromophenyl-quinoline hybrids in antimicrobial and anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.